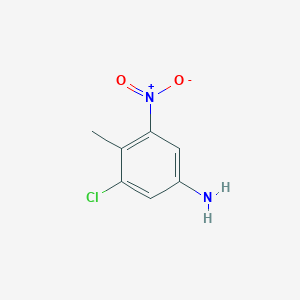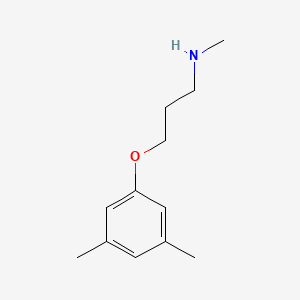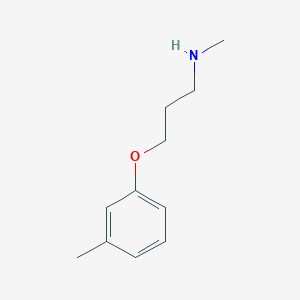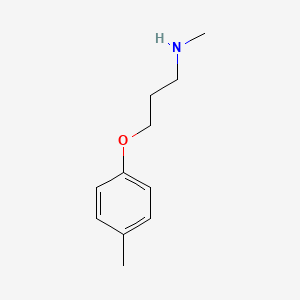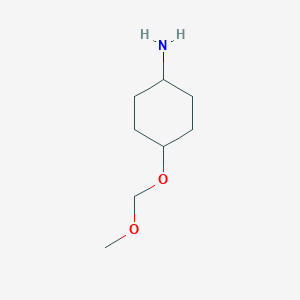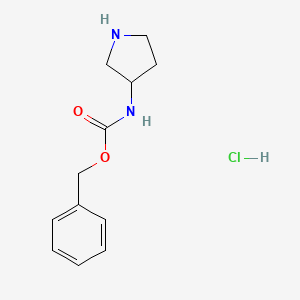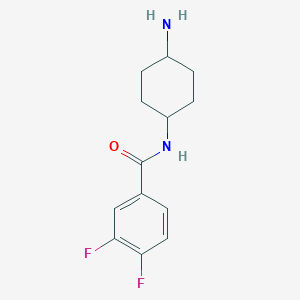![molecular formula C12H8ClN3 B1359306 4-Chloro-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 91331-36-1](/img/structure/B1359306.png)
4-Chloro-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine
Overview
Description
4-Chloro-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound characterized by a fused pyrrole and pyrimidine ring system, with a chlorine atom at the 4-position and a phenyl group at the 2-position
Mechanism of Action
Target of Action
The primary targets of 4-Chloro-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine are Janus kinases (JAKs) and 3-Phosphoinositide-Dependent Kinase 1 (PDK1) . These enzymes play a crucial role in cell division, death, and tumor formation processes .
Mode of Action
this compound inhibits the activity of JAKs and PDK1 . This interference disrupts the JAK – signal transducer and activator of transcription protein (STAT) signal pathway, which is a chain of interactions between proteins in the cell .
Biochemical Pathways
The disruption of the JAK-STAT signaling pathway by this compound may lead to a variety of diseases affecting the immune system . This compound’s action on the pathway involves a chemical signal transfer from the outside into the cell nucleus, resulting in the activation of genes through a transcription process .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of cell division and death processes, and potentially the prevention of tumor formation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it exhibits stability under normal temperature and humidity conditions but may decompose in the presence of strong acids or alkalis . Therefore, it should be stored in a cool, dry, and well-ventilated area, away from heat sources and oxidants .
Biochemical Analysis
Biochemical Properties
4-Chloro-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine interacts with several kinases, including Janus kinase (JAK) and signal transducer and activator of transcription protein (STAT) pathways . By inhibiting these kinases, the compound interferes with the JAK-STAT signaling pathway, which is involved in cell division, death, and tumor formation processes . This inhibition can lead to the suppression of abnormal cell proliferation and has therapeutic potential in treating cancer and inflammatory diseases.
Cellular Effects
In cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis . This is achieved through the disruption of signaling pathways that promote cell survival and growth. Additionally, the compound can modulate gene expression by affecting transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell cycle regulation, apoptosis, and metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules and its ability to inhibit enzyme activity. The compound binds to the active site of kinases, preventing the transfer of phosphate groups to substrate proteins . This inhibition disrupts the kinase signaling pathways, leading to altered cellular responses.
Furthermore, this compound can induce changes in gene expression by modulating the activity of transcription factors and other regulatory proteins . This can result in the upregulation or downregulation of specific genes, thereby influencing cellular processes such as proliferation, apoptosis, and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term cellular responses. The compound is generally stable under standard laboratory conditions, but its activity may decrease over time due to degradation . Long-term studies have shown that prolonged exposure to the compound can lead to sustained inhibition of kinase activity and persistent changes in cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit kinase activity without causing significant toxicity . At higher doses, toxic effects such as organ damage and adverse physiological responses may be observed . It is important to determine the optimal dosage that maximizes therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its role as a kinase inhibitor. The compound is metabolized by enzymes in the liver, where it undergoes various chemical transformations . These metabolic processes can affect the compound’s bioavailability, activity, and toxicity. Additionally, the compound may interact with cofactors and other enzymes involved in its metabolism, influencing its overall pharmacokinetic profile .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can diffuse across cell membranes and may be actively transported by specific transporters . Once inside the cell, it can bind to proteins and other biomolecules, affecting its localization and accumulation. The distribution of the compound within tissues can influence its therapeutic efficacy and potential side effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus to interact with transcription factors or to the cytoplasm to inhibit kinase activity. The precise localization of the compound can determine its effectiveness in modulating cellular processes and achieving therapeutic outcomes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Starting Material: The synthesis begins with dimethyl malonate.
Alkylation: Dimethyl malonate undergoes α-alkylation with allyl bromide.
Cyclization: The alkylated product is then cyclized with amidine to form a six-membered bislactam ring.
Chlorination: The bislactam ring is chlorinated using phosphorus oxychloride to introduce the chlorine atom at the 4-position.
Oxidation: The terminal double bond is oxidized using potassium osmate hydrate and sodium periodate to form an aldehyde intermediate.
Final Cyclization: The aldehyde intermediate undergoes a final cyclization reaction with ammonia to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the above synthetic route to achieve higher yields and purity. This may include the use of microwave-assisted synthesis to enhance reaction rates and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Electrophilic Substitution: This compound can participate in nucleophilic aromatic substitution reactions due to the presence of the chlorine atom.
Suzuki Coupling: It can undergo Suzuki coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include sodium ethoxide or potassium tert-butoxide.
Suzuki Coupling: Palladium catalysts and bases such as potassium carbonate are typically used.
Major Products
The major products formed from these reactions include various substituted pyrrolo[2,3-d]pyrimidine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
4-Chloro-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine has significant applications in scientific research, particularly in medicinal chemistry:
Kinase Inhibitors: It serves as a core structure for the development of kinase inhibitors, which are crucial in cancer treatment.
Anticancer Agents: Derivatives of this compound have shown potential as anticancer agents by inducing apoptosis in cancer cells.
Anti-inflammatory Agents: It has been explored for its anti-inflammatory properties, targeting various inflammatory pathways.
Antiviral Agents: Some derivatives exhibit antiviral activity against viruses such as Zika and dengue.
Comparison with Similar Compounds
4-Chloro-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine can be compared with other similar compounds within the pyrrolo[2,3-d]pyrimidine family:
Ruxolitinib: A Janus kinase inhibitor used in the treatment of myelofibrosis and polycythemia vera.
Tofacitinib: Another Janus kinase inhibitor used for rheumatoid arthritis.
Baricitinib: Used for the treatment of moderate to severe rheumatoid arthritis.
These compounds share a common pyrrolo[2,3-d]pyrimidine core but differ in their specific substitutions and therapeutic applications, highlighting the versatility and potential of this chemical scaffold.
Properties
IUPAC Name |
4-chloro-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN3/c13-10-9-6-7-14-12(9)16-11(15-10)8-4-2-1-3-5-8/h1-7H,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDUMEENSRJYWBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CN3)C(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30631109 | |
| Record name | 4-Chloro-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30631109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91331-36-1 | |
| Record name | 4-Chloro-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30631109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


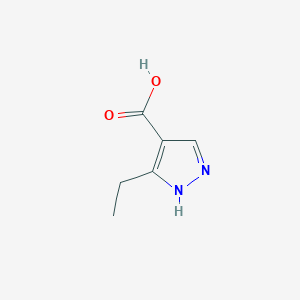
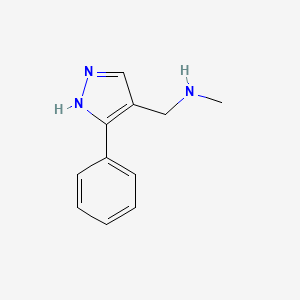
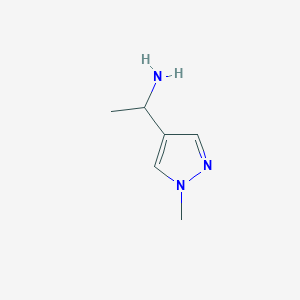
![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-N-methylamine](/img/structure/B1359229.png)
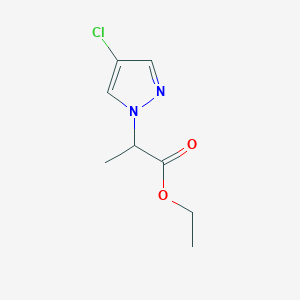
![3-(Difluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B1359234.png)
